molecular formula C34H43NO4 B3415384 Ethyl fexofenadine CAS No. 174483-06-8

Ethyl fexofenadine

Cat. No. B3415384
CAS RN: 174483-06-8
M. Wt: 529.7 g/mol
InChI Key: BKGNRWXKVMPQJE-UHFFFAOYSA-N
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Description

Ethyl Fexofenadine is a derivative of Fexofenadine, which is an antihistamine used to treat allergy symptoms (including hay fever) in adults and children . It is also used to treat skin itching and hives caused by a condition called chronic idiopathic urticaria in adults and children who are at least 6 years old .


Synthesis Analysis

The synthetic process of fexofenadine hydrochloride comprises several steps . The process starts with alpha, alpha-dimethyl phenylacetic acid as a raw material, carrying out an esterification reaction on alpha, alpha-dimethyl phenylacetic acid and absolute ethyl alcohol under the catalysis of a silica gel loaded phosphotungstic acid (PW12/SiO2) solid acid catalyst to obtain alpha, alpha-dimethyl ethyl phenylacetate .


Molecular Structure Analysis

The molecular formula of Ethyl Fexofenadine is C34H43NO4 . Its average mass is 529.709 Da and its monoisotopic mass is 529.319214 Da . Ethyl Fexofenadine contains total 85 bond(s); 42 non-H bond(s), 19 multiple bond(s), 12 rotatable bond(s), 1 double bond(s), 18 aromatic bond(s), 4 six-membered ring(s), 1 ester(s) (aliphatic), 1 tertiary amine(s) (aliphatic), 2 hydroxyl group(s), 1 secondary alcohol(s), and 1 tertiary alcohol(s) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of fexofenadine hydrochloride include esterification, Friedel-Grafts reaction, reduction, N-alkylation, and finally alkali hydrolysis and salification .


Physical And Chemical Properties Analysis

Ethyl Fexofenadine has a density of 1.1±0.1 g/cm3, a boiling point of 668.4±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.1 mmHg at 25°C . It also has an enthalpy of vaporization of 103.2±3.0 kJ/mol and a flash point of 358.1±31.5 °C .

Mechanism of Action

Target of Action

Ethyl fexofenadine primarily targets the H1 histamine receptors . These receptors are involved in mediating allergic responses such as itching, swelling, and vasodilation. By binding to these receptors, ethyl fexofenadine prevents histamine from exerting its effects, thereby alleviating allergic symptoms .

Mode of Action

Ethyl fexofenadine acts as a selective antagonist at the H1 histamine receptors. It competes with histamine for binding sites on these receptors, blocking histamine’s action. This competitive inhibition reduces the symptoms associated with allergic reactions, such as sneezing, itching, and hives .

Biochemical Pathways

The primary biochemical pathway affected by ethyl fexofenadine is the histamine signaling pathway . By blocking H1 receptors, ethyl fexofenadine inhibits the downstream effects of histamine release, which include increased vascular permeability, smooth muscle contraction, and stimulation of sensory nerves. This results in reduced inflammation and allergic symptoms .

Pharmacokinetics

Ethyl fexofenadine exhibits the following ADME properties:

These properties contribute to its high bioavailability and prolonged duration of action, allowing for once or twice daily dosing .

Result of Action

At the molecular level, ethyl fexofenadine’s action results in the inhibition of histamine-induced responses . This leads to a reduction in symptoms such as itching, swelling, and redness. At the cellular level, it prevents the activation of immune cells that would otherwise contribute to the allergic response .

Action Environment

Environmental factors such as pH, temperature, and presence of other substances can influence the stability and efficacy of ethyl fexofenadine. For instance, high-fat meals can delay its absorption, while acidic environments can enhance its solubility and absorption. Additionally, co-administration with certain drugs can affect its bioavailability by altering its absorption or excretion .

Ethyl fexofenadine’s stability and efficacy are generally robust under normal physiological conditions, making it a reliable option for managing allergic symptoms.

: DrugBank : Medicine.com

Safety and Hazards

Fexofenadine has a positive antihistamine effect, which is probably no worse than the second-generation antihistamines . Fexofenadine probably has a favorable safety profile, which is more likely better than that of the first-generation antihistamines .

Future Directions

Piperidine-containing compounds, such as Fexofenadine, represent one of the most important synthetic medicinal blocks for drugs construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

ethyl 2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H43NO4/c1-4-39-32(37)33(2,3)27-19-17-26(18-20-27)31(36)16-11-23-35-24-21-30(22-25-35)34(38,28-12-7-5-8-13-28)29-14-9-6-10-15-29/h5-10,12-15,17-20,30-31,36,38H,4,11,16,21-25H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGNRWXKVMPQJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H43NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201316030
Record name Ethyl Fexofenadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

529.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl fexofenadine

CAS RN

174483-06-8
Record name Ethyl Fexofenadine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174483-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl Fexofenadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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